Fmoc-D-3-Pyridylalanine

Vue d'ensemble

Description

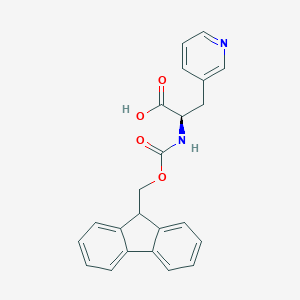

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a chiral center. It is often used in peptide synthesis and as a building block in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Chiral Synthesis: The chiral center is introduced using enantioselective synthesis methods, often involving chiral catalysts or starting materials.

Pyridine Ring Introduction: The pyridine ring is incorporated through nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

Final Coupling: The protected amino acid is coupled with the pyridine derivative under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 175453-07-3 |

| Molecular Formula | C23H20N2O4 |

| Molecular Weight | 388.423 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |

| InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N |

Oxidation Reactions

Fmoc-D-3-Pyridylalanine can undergo oxidation at the pyridyl group, leading to various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions

Reduction can occur, particularly at the pyridyl ring, resulting in hydrogenated products using reducing agents such as sodium borohydride and lithium aluminum hydride.

Substitution Reactions

Substitution reactions can be facilitated at the pyridyl ring, allowing for the introduction of different substituents under appropriate conditions.

Drug Development

The unique structure enhances its utility in developing novel pharmaceuticals, particularly those targeting specific biological pathways involving pyridine derivatives.

Bioconjugation

Researchers utilize this compound to create bioconjugates for improved therapeutic delivery systems, enhancing efficacy while reducing side effects.

Neuroscience Research

Due to its structural similarity to neurotransmitters, it is employed to study receptor interactions and effects on neuronal activity .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-3-Pyridylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for easy deprotection and subsequent coupling reactions, enabling the formation of complex peptide sequences with high purity. The unique properties of this compound facilitate the synthesis of peptides that exhibit enhanced biological activity due to the incorporation of the pyridine moiety.

Case Study: Solid-Phase Synthesis

A study demonstrated the successful incorporation of this compound into peptide chains, resulting in peptides that showed improved solubility and stability compared to their non-pyridyl counterparts. This was particularly advantageous in developing peptides for therapeutic applications where solubility is crucial .

Drug Development

The compound's structure is valuable in pharmaceutical research, particularly for developing new drugs targeting specific receptors or pathways associated with pyridine derivatives. Its unique chemical properties allow researchers to design molecules that can interact selectively with biological targets.

Case Study: Targeting Neuronal Receptors

Research has highlighted the potential of this compound in creating peptidomimetics that mimic neuroactive compounds. These peptidomimetics were shown to effectively bind to neuronal receptors involved in neurodegenerative diseases, suggesting a pathway for developing novel therapeutics .

Bioconjugation

In bioconjugation, this compound is utilized to create conjugates that enhance the delivery and efficacy of therapeutic agents. By linking this compound to drugs or imaging agents, researchers can improve targeting capabilities and reduce side effects.

Case Study: Enhanced Drug Delivery

A study focused on the use of this compound in bioconjugates demonstrated improved pharmacokinetic profiles for anticancer drugs. The conjugates exhibited increased stability in circulation and targeted delivery to tumor cells, leading to enhanced therapeutic outcomes .

Research in Neuroscience

The pyridine moiety present in this compound plays a significant role in neuroscience research. It can be employed to study neuroactive compounds and their interactions with neuronal receptors, contributing to advancements in understanding neurological disorders.

Case Study: Neuroactive Compound Studies

Research involving this compound has been pivotal in elucidating the mechanisms by which certain neuroactive peptides affect synaptic transmission. This has implications for developing treatments for conditions such as depression and anxiety .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group provides steric hindrance, protecting the amino group during reactions. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid provides unique electronic and steric properties, making it distinct from other Fmoc-protected amino acids. This uniqueness is particularly valuable in designing peptides with specific binding properties and biological activities.

Activité Biologique

Fmoc-D-3-Pyridylalanine is a derivative of the amino acid alanine, characterized by the presence of a 3-pyridyl group and a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is significant in peptide synthesis and has garnered attention for its biological activities, particularly in influencing cellular functions and biochemical pathways.

- Molecular Formula : C23H20N2O4

- Molecular Weight : 388.42 g/mol

- CAS Number : 175453-07-3

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

- SMILES : C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Biological Activity Overview

This compound exhibits various biological activities that are pivotal for research in biochemistry and pharmacology. Its unique structure allows it to participate in enzyme-substrate interactions, which are crucial for understanding protein functions.

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, affecting metabolic pathways. This inhibition can be leveraged to study enzyme kinetics and mechanisms.

- Receptor Binding : The presence of the pyridyl group alters the sterics of the molecule, which can enhance binding affinity to specific receptors, making it a candidate for drug design.

- Cellular Uptake : Studies indicate that this compound can influence cellular uptake mechanisms, potentially affecting drug delivery systems.

Case Studies

-

Peptide Synthesis :

- Researchers have utilized this compound in synthesizing peptides that mimic natural proteins, allowing for the exploration of their biological roles. The Fmoc protection facilitates selective coupling reactions during synthesis, enhancing yields and purity.

-

Biological Assays :

- In vitro assays have demonstrated that this compound can modulate cellular responses in various cell lines, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Description | Unique Features |

|---|---|---|

| Fmoc-D-2-Pyridylalanine | Pyridyl group at the 2-position | Different reactivity due to positional variation |

| This compound | Pyridyl group at the 3-position | Altered sterics affecting binding properties |

| Fmoc-D-4-Pyridylalanine | Pyridyl group at the 4-position | Offers different electronic properties |

Applications

The applications of this compound extend across various fields:

- Drug Development : Its ability to influence receptor binding makes it a candidate for developing new therapeutics.

- Biochemical Research : Used in studying protein interactions and enzyme mechanisms.

- Synthetic Biology : Plays a role in designing peptides with specific functionalities.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLPMTXRCLXOJO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-45-4 | |

| Record name | Fmoc-D-3-Pyridylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNS3JR7DYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.